molecular formula C24H25NO4 B215949 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate

3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate

Cat. No. B215949
M. Wt: 391.5 g/mol
InChI Key: SNIMMYXRICXIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate has potential applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of zinc ions in cells and tissues.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate has anti-inflammatory and anti-cancer effects. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate in lab experiments is its potential to inhibit inflammation and cancer growth. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain research areas.

Future Directions

Future research could focus on further understanding the mechanism of action of 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate and its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, research could explore the use of this compound as a fluorescent probe for the detection of other metal ions in cells and tissues. Finally, further studies could investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate involves a multi-step process that includes the reaction of 2-ethoxyaniline with ethyl acetoacetate to form 2-ethoxy-N-(2-oxo-3,3-dimethylbutyl)aniline. This intermediate is then reacted with 4-chlorobenzoic acid to form 2-(4-ethoxyphenyl)-4-(2-oxo-3,3-dimethylbutyl)quinoline-3-carboxylic acid. Finally, the carboxylic acid is esterified with ethanol to form the final product.

properties

Product Name

3,3-Dimethyl-2-oxobutyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H25NO4/c1-5-28-17-12-10-16(11-13-17)21-14-19(18-8-6-7-9-20(18)25-21)23(27)29-15-22(26)24(2,3)4/h6-14H,5,15H2,1-4H3

InChI Key

SNIMMYXRICXIAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C(C)(C)C

Origin of Product

United States

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